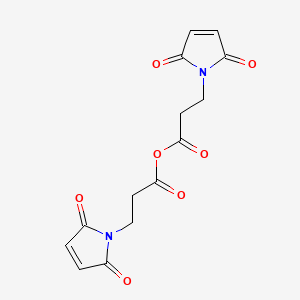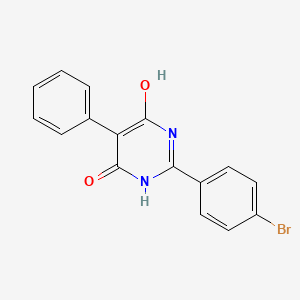
1-benzyl 3-ethyl 2-(3-fluoro-4-nitrophenyl)malonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-benzyl 3-ethyl 2-(3-fluoro-4-nitrophenyl)malonate is an organic compound that belongs to the class of esters It is characterized by the presence of a phenylmethyl group, a fluoro-nitrophenyl group, and a propanedioate moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-benzyl 3-ethyl 2-(3-fluoro-4-nitrophenyl)malonate typically involves the esterification of phenylmethyl (3-fluoro-4-nitrophenyl)propanedioic acid with ethanol. The reaction is catalyzed by an acid, such as sulfuric acid, and is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters, such as temperature and pressure, can further optimize the production process.
Analyse Des Réactions Chimiques
Types of Reactions
1-benzyl 3-ethyl 2-(3-fluoro-4-nitrophenyl)malonate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: The fluoro group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as hydrogen gas (H₂) in the presence of a palladium catalyst (Pd/C) or sodium borohydride (NaBH₄) are commonly used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu).
Major Products Formed
Oxidation: Formation of phenylmethyl (3-fluoro-4-nitrophenyl)propanedioic acid.
Reduction: Formation of ethyl phenylmethyl (3-fluoro-4-aminophenyl)propanedioate.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
1-benzyl 3-ethyl 2-(3-fluoro-4-nitrophenyl)malonate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of 1-benzyl 3-ethyl 2-(3-fluoro-4-nitrophenyl)malonate involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The fluoro group can enhance the compound’s binding affinity to certain enzymes or receptors, thereby modulating their activity .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Ethyl phenylmethyl (3-chloro-4-nitrophenyl)propanedioate
- Ethyl phenylmethyl (3-bromo-4-nitrophenyl)propanedioate
- Ethyl phenylmethyl (3-iodo-4-nitrophenyl)propanedioate
Uniqueness
1-benzyl 3-ethyl 2-(3-fluoro-4-nitrophenyl)malonate is unique due to the presence of the fluoro group, which imparts distinct chemical and biological properties. The fluoro group can enhance the compound’s stability, lipophilicity, and binding affinity to specific molecular targets, making it a valuable compound for various applications .
Propriétés
Formule moléculaire |
C18H16FNO6 |
|---|---|
Poids moléculaire |
361.3 g/mol |
Nom IUPAC |
3-O-benzyl 1-O-ethyl 2-(3-fluoro-4-nitrophenyl)propanedioate |
InChI |
InChI=1S/C18H16FNO6/c1-2-25-17(21)16(13-8-9-15(20(23)24)14(19)10-13)18(22)26-11-12-6-4-3-5-7-12/h3-10,16H,2,11H2,1H3 |
Clé InChI |
YDGNOSAQDYIKJK-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C(C1=CC(=C(C=C1)[N+](=O)[O-])F)C(=O)OCC2=CC=CC=C2 |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details






Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














